molecular formula C23H26N2O5 B613747 Ac-Lys(Fmoc)-OH CAS No. 148101-51-3

Ac-Lys(Fmoc)-OH

Cat. No.: B613747
CAS No.: 148101-51-3
M. Wt: 410.47
InChI Key: HPXGLFPXINBZFY-NRFANRHFSA-N
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Description

The compound N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group of lysine, preventing unwanted side reactions during peptide chain elongation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine typically involves the following steps:

    Protection of the Amino Group: The amino group of lysine is protected using the fluorenylmethyloxycarbonyl group. This is achieved by reacting lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.

    Acetylation: The N-terminal amino group of the protected lysine is acetylated using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of lysine are reacted with fluorenylmethyloxycarbonyl chloride and acetic anhydride under controlled conditions.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine undergoes several types of chemical reactions:

    Deprotection: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, revealing the free amino group.

    Acylation: The amino group can be further modified through acylation reactions.

    Substitution: The compound can undergo substitution reactions where the fluorenylmethyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide is commonly used for deprotection.

    Acylation: Acetic anhydride and pyridine are used for acetylation.

    Substitution: Various reagents can be used depending on the desired substitution.

Major Products

    Deprotected Lysine: Removal of the fluorenylmethyloxycarbonyl group yields free lysine.

    Acylated Derivatives: Acylation reactions produce various acylated lysine derivatives.

Scientific Research Applications

Peptide Synthesis

Ac-Lys(Fmoc)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that can be easily removed under mild conditions, facilitating the stepwise assembly of peptides.

Case Study: Synthesis of Fluorescent Peptides

A study demonstrated the incorporation of this compound into fluorescent peptide substrates using 5-carboxyfluorescein (5-Fam). This method allows for the synthesis of peptide substrates suitable for Förster Resonance Energy Transfer (FRET) assays, which are crucial for studying protein interactions and dynamics in biological systems .

Peptide Fluorophore Application
Fmoc-Lys(5-Fam)5-CarboxyfluoresceinFRET assays for MMP activity

Drug Development

This compound has been explored for its potential in drug development, particularly as a selective inhibitor of enzymes such as butyrylcholinesterase (BChE). Research indicates that modifications of the lysine side chain can enhance inhibitory activity, making it a candidate for developing therapeutic agents against neurodegenerative diseases .

Inhibition Studies

Inhibition studies have shown that Fmoc-amino acids, including this compound, selectively inhibit BChE with varying efficacy compared to acetylcholinesterase (AChE), highlighting their potential as therapeutic agents .

Fmoc-Amino Acid K I (µM)
Fmoc-Lys(OAc)150 ± 10
Fmoc-Leu115 ± 11
Fmoc-Ile194 ± 13

Supramolecular Chemistry

Recent studies have explored the use of this compound in the formation of supramolecular structures through co-assembly with other Fmoc-amino acids. This application is particularly relevant for creating hydrogels and other materials with specific mechanical and chemical properties.

Hydrogel Formation

Research has shown that this compound can co-assemble with other Fmoc-amino acids to form hydrogels with distinct properties. The size and distribution of particles within these gels can be manipulated by varying the ratios of amino acids used in the assembly process .

Sample Composition Particle Size (nm) Polydispersity Index (PDI)
Fmoc-Lys-FMOC3200.5
Fmoc-Trp-FMOC + Fmoc-Lys-FMOC4900.3

Bioconjugation Applications

This compound is also employed in bioconjugation strategies, where it serves as a linker to attach various biomolecules, including peptides and proteins, to surfaces or other molecules. This application is crucial in developing biosensors and targeted drug delivery systems.

Case Study: Targeted Drug Delivery

In targeted drug delivery systems, this compound can be utilized to conjugate therapeutic agents to specific cell types by exploiting receptor-mediated endocytosis pathways. This enhances the efficacy and reduces side effects associated with conventional drug delivery methods.

Mechanism of Action

The primary function of N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine is to protect the amino group of lysine during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain. The acetyl group at the N-terminus provides additional stability to the peptide.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonyl-L-lysine: Another lysine derivative used in peptide synthesis.

    N-carbobenzyloxy-L-lysine: A lysine derivative with a different protecting group.

    N-acetyl-L-lysine: A simpler derivative without the fluorenylmethyloxycarbonyl group.

Uniqueness

N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine is unique due to the presence of both the acetyl and fluorenylmethyloxycarbonyl groups. This dual protection provides enhanced stability and selectivity during peptide synthesis, making it a valuable tool in the field of peptide chemistry.

Biological Activity

Ac-Lys(Fmoc)-OH, or Acetyl-Lysine with a Fluorenylmethyloxycarbonyl (Fmoc) protecting group, is a compound of significant interest in biochemical research due to its role in post-translational modifications, particularly in the context of histone acetylation and protein interactions. This article explores its biological activity, synthesis methods, and implications in various research areas.

Chemical Structure and Properties

This compound has the molecular formula C23H26N2O5 and a molecular weight of 414.47 g/mol. The structure features an acetyl group attached to the lysine side chain, which plays a crucial role in modulating protein interactions and functions.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where Fmoc-Lys(Ac)-OH is utilized as a building block. The Fmoc group serves as a protecting group that can be removed under basic conditions, allowing for the selective modification of the lysine residue in peptides.

Biological Activity

1. Role in Histone Acetylation:
Acetylated lysines are critical for regulating gene expression through their influence on chromatin structure. The presence of the acetyl group neutralizes the positive charge of lysine, reducing histone-DNA interactions and promoting a more relaxed chromatin state conducive to transcription.

2. Interaction with Histone Deacetylases (HDACs):
Research indicates that this compound can mimic natural acetyl-lysine residues, serving as a substrate for HDACs. Inhibition studies have shown that hydroxamic acid derivatives can effectively inhibit HDAC activity, providing insights into substrate selectivity and potential therapeutic applications for cancer treatment .

3. Protein-Protein Interactions:
this compound facilitates studies on protein interactions involving acetylated lysines, which are common in transcriptional regulation. The compound's ability to form stable complexes with proteins like nucleophosmin (NPM1) highlights its utility in understanding competitive binding mechanisms within cellular processes .

Table 1: Summary of Biological Activities

ActivityFindingsReference
Histone AcetylationThis compound mimics acetyl-lysine residues, influencing chromatin structure
HDAC InhibitionHydroxamic acid derivatives inhibit HDAC activity; this compound serves as substrate
Protein Interaction StudiesFacilitates understanding of acetylated lysine interactions with proteins like NPM1

Case Study: HDAC Inhibition Assays

In one study, a library of peptides containing this compound was synthesized to evaluate their deacetylation rates by the HMR complex. The results indicated that specific sequences exhibited high initial rates of deacetylation, suggesting that the primary amino acid sequence significantly influences substrate selectivity .

Implications for Therapeutic Development

The ability of this compound to modulate protein interactions through acetylation opens avenues for developing therapeutic agents targeting HDACs in cancer and other diseases characterized by dysregulated gene expression. Furthermore, understanding the nuances of its interaction with various proteins can lead to novel strategies for manipulating cellular pathways involved in disease progression.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying Ac-Lys(Fmoc)-OH?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. Key steps include:

  • Coupling : Activate the Fmoc-protected amino acid (e.g., this compound) with coupling agents like HBTU or HATU in DMF. Use a 2–4-fold molar excess for efficient coupling .
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF (v/v) for 10–20 minutes. Monitor deprotection efficiency via UV absorbance at 301 nm .
  • Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate the product. Confirm purity (>98%) via analytical HPLC and mass spectrometry (MS) .

Q. How should this compound be stored to maintain stability?

  • Powder : Store at -20°C in a desiccator to prevent moisture absorption and hydrolysis of the Fmoc group .
  • Solution : Dissolve in anhydrous DMF or DMSO and store at -80°C for ≤1 year. Avoid freeze-thaw cycles .

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc group protects the α-amino group of lysine during SPPS, enabling selective deprotection under mild basic conditions (piperidine). This allows sequential coupling of amino acids while preserving the ε-amino group for post-synthetic modifications (e.g., acetylation) .

Advanced Research Questions

Q. How can side reactions involving this compound be minimized during peptide assembly?

Common side reactions include Fmoc group cleavage inefficiency and racemization . Mitigation strategies:

  • Optimize coupling conditions : Use 1–2% (v/v) DIEA to maintain a pH of ~8.5, reducing racemization risk .
  • Monitor deprotection : Ensure complete Fmoc removal via UV monitoring (301 nm). Incomplete deprotection leads to truncated peptides .
  • Avoid aspartimide formation : For aspartyl-containing peptides, minimize exposure to acidic conditions by using low-TFA concentrations during cleavage .

Q. How can contradictions in structural characterization data (e.g., NMR vs. MS) be resolved?

  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight. Discrepancies may indicate incomplete acetylation/Fmoc deprotection .
  • NMR analysis : Compare chemical shifts of the ε-acetyl group (δ ~2.0–2.2 ppm) and Fmoc aromatic protons (δ ~7.2–7.8 ppm) with reference data. Inconsistent shifts suggest impurities or incorrect regiochemistry .

Q. What experimental strategies are recommended for studying this compound in self-assembling peptide systems?

  • Solvent screening : Test solubility in DMSO, DMF, or aqueous buffers (pH 4–9). Self-assembly is often pH-dependent due to lysine’s ε-amino group .
  • Biophysical characterization : Use circular dichroism (CD) to monitor secondary structure formation (e.g., β-sheets) and transmission electron microscopy (TEM) for nanostructure visualization .
  • Controlled release studies : For drug delivery applications, encapsulate hydrophobic drugs (e.g., doxorubicin) and measure release kinetics under physiological conditions .

Q. How can this compound be used to design enzyme-resistant peptides?

  • ε-Acetylation : The acetylated ε-amino group blocks proteolytic cleavage (e.g., by trypsin), enhancing peptide stability in biological fluids. Validate resistance via mass spectrometry after incubating with proteases .

Q. Methodological Tables

Table 1. Recommended HPLC Conditions for this compound Purification

ParameterValue
ColumnC18 (5 µm, 4.6 × 250 mm)
Mobile Phase A0.1% TFA in H₂O
Mobile Phase B0.1% TFA in acetonitrile
Gradient20% B → 80% B over 30 min
Flow Rate1 mL/min
DetectionUV at 220 nm
Retention Time~15–18 min (varies by batch)

Table 2. Stability of this compound Under Different Storage Conditions

FormTemperatureStability Duration
Powder-20°C≥3 years
DMF Solution-80°C1 year
Aqueous Buffer (pH 7)4°C≤1 week

Properties

IUPAC Name

(2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXGLFPXINBZFY-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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